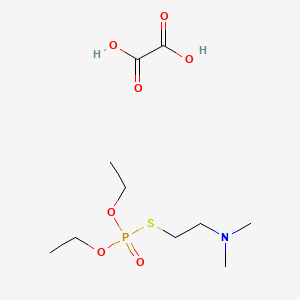![molecular formula C10H26N2O6P2 B1664074 Éster dietílico del ácido [2-(dietoxi-fosforilamino)-etil]-fosforamídico CAS No. 34008-16-7](/img/structure/B1664074.png)
Éster dietílico del ácido [2-(dietoxi-fosforilamino)-etil]-fosforamídico
Descripción general
Descripción
“[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester” is a biochemical used for proteomics research . It has a molecular formula of C10H26N2O6P2 .
Molecular Structure Analysis
The molecular weight of “[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester” is 332.3 . The exact molecular structure would require more specific information or computational chemistry analysis which is beyond my current capabilities.Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H26N2O6P2 and a molecular weight of 332.3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación
Investigación en proteómica
Este compuesto se utiliza en proteómica, que es el estudio a gran escala de las proteínas, sus estructuras y funciones. La capacidad del compuesto para interactuar con diversas proteínas lo convierte en una herramienta valiosa para identificar modificaciones de proteínas, interacciones y niveles de expresión en diferentes contextos biológicos .
Desarrollo de fármacos
En el ámbito del desarrollo de fármacos, el éster dietílico del ácido C2-bis-fosforamídico sirve como un eslabón en la síntesis de PROTACs (quimeras de direccionamiento de proteólisis). Los PROTACs son una nueva clase de agentes terapéuticos que se dirigen a las proteínas para su degradación, ofreciendo un nuevo enfoque para el diseño de fármacos .
Síntesis química
Como reactivo químico, este compuesto se utiliza en la síntesis orgánica, proporcionando una forma de introducir grupos fosforamídicos en las moléculas, lo que puede ser fundamental para crear nuevos compuestos con posibles actividades farmacológicas .
Pegamento molecular
En aplicaciones de pegamento molecular, el compuesto puede facilitar la interacción entre dos proteínas diferentes o una proteína y otra molécula. Esto es particularmente útil en el diseño de nuevos ensayos biomoleculares y el estudio de las interacciones proteína-proteína .
Investigación bioquímica
Para la investigación bioquímica, el éster dietílico del ácido [2-(dietoxi-fosforilamino)-etil]-fosforamídico se utiliza para estudiar los mecanismos y la cinética enzimáticos. Su estructura le permite actuar como un sustrato o un inhibidor para diversas enzimas, ayudando a comprender sus funciones biológicas .
Ciencia de los materiales
En ciencia de los materiales, las propiedades únicas de este compuesto se exploran para crear nuevos materiales con funciones específicas, como recubrimientos biocompatibles o componentes en aplicaciones de nanotecnología .
Mecanismo De Acción
Target of Action
This compound is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are molecules that target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
C2-Bis-phosphoramidic acid diethyl ester, as a PROTAC linker, forms a bridge between the E3 ubiquitin ligase and the target protein . This brings the target protein in close proximity to the E3 ligase, which tags the target protein with ubiquitin . The ubiquitin tag signals for the protein to be degraded by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of C2-Bis-phosphoramidic acid diethyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within the cell . By directing specific proteins for degradation, PROTACs can modulate biochemical pathways in which these proteins are involved .
Pharmacokinetics
As a PROTAC linker, its bioavailability would depend on the properties of the ligands it is connected to, as well as the characteristics of the target protein and E3 ligase .
Result of Action
The result of the action of C2-Bis-phosphoramidic acid diethyl ester is the degradation of the target protein . This can lead to changes in cellular processes in which the target protein is involved . The specific effects would depend on the identity of the target protein .
Action Environment
The action of C2-Bis-phosphoramidic acid diethyl ester, like all PROTACs, is influenced by various environmental factors within the cell . These include the concentrations of the target protein and E3 ligase, the activity of the proteasome, and the presence of other proteins that may interact with the PROTAC or its targets . The stability and efficacy of the PROTAC can also be affected by factors such as pH and temperature .
Propiedades
IUPAC Name |
N,N'-bis(diethoxyphosphoryl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-10H2,1-4H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGADUQWRPABXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NCCNP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















